Product packaging for 3-O-p-Coumaroyloleanolic acid(Cat. No.:CAS No. 151334-06-4)

3-O-p-Coumaroyloleanolic acid

Cat. No.: B176421
CAS No.: 151334-06-4
M. Wt: 602.8 g/mol
InChI Key: PSKOYUFGDWKJBO-CEDKKCENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-p-Coumaroyloleanolic acid (CAS Number: 151334-06-4) is a pentacyclic triterpene natural product derived from oleanolic acid. This compound is of significant interest in biochemical and cancer research due to its potent cytotoxic properties. Studies on structurally similar 3-O-trans-p-coumaroyl esters, such as those found in plants like Zizyphus jujuba and Eriobotrya japonica , provide strong insights into its potential mechanism of action. These related compounds have been shown to induce caspase-dependent apoptotic cell death in human leukemia cell lines, including HL-60, U937, Molt-4, and Jurkat cells . The proposed mechanisms of apoptosis induction involve multiple pathways. Research indicates that these compounds can trigger the production of reactive oxygen species (ROS) and activate the Unfolded Protein Response (UPR) as a result of Endoplasmic Reticulum (ER) stress . This leads to the down-regulation of anti-apoptotic Bcl-2 and the loss of mitochondrial membrane potential, activating the intrinsic apoptotic pathway . Furthermore, activity may be linked to the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and a known target for anticancer drugs . As a coumaroyl ester derivative, this compound is part of a class of compounds where esterification is known to enhance biological activity, such as increasing anti-inflammatory effects in other triterpene backbones by targeting NF-κB signaling . Researchers can utilize this compound for studying programmed cell death mechanisms, exploring new oncology therapeutics, and investigating the structure-activity relationships of triterpenoid derivatives. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H54O5 B176421 3-O-p-Coumaroyloleanolic acid CAS No. 151334-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O5/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31,40H,14,16-24H2,1-7H3,(H,42,43)/b15-10+/t28-,29-,30+,31-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKOYUFGDWKJBO-CEDKKCENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile

Structure and Chemical Formula

The chemical structure of 3-O-p-Coumaroyloleanolic acid consists of a pentacyclic triterpenoid (B12794562) core of oleanolic acid linked to a p-coumaroyl group at the 3-hydroxyl position.

Molecular Formula: C₃₉H₅₄O₅ pharmaffiliates.com

Molecular Weight: 602.9 g/mol pharmaffiliates.com

IUPAC Name: 10-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid naturalproducts.net

CAS Number: 151334-06-4 targetmol.com

Physicochemical Properties

Based on available data, the following physicochemical properties have been described for this compound:

PropertyValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area83.83 Ų
NP-likeness Score2.77

This data is sourced from computational analyses. naturalproducts.net

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H-NMR and ¹³C-NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound. The exact mass helps confirm the elemental composition, and the fragmentation can provide clues about the structure, such as the loss of the p-coumaroyl group.

Biosynthetic Pathways and Metabolic Engineering

Precursor Pathways to Oleanolic Acid in Plants

Oleanolic acid is a widely distributed pentacyclic triterpenoid (B12794562) that serves as the direct scaffold for 3-O-p-Coumaroyloleanolic acid. Its synthesis originates from the isoprenoid pathway, which produces the universal C30 precursor, 2,3-oxidosqualene (B107256). nih.govoup.comnih.gov The conversion of this linear substrate into the complex pentacyclic structure of oleanolic acid is a critical branching point from primary metabolism (like sterol synthesis) and is catalyzed by a sequence of specialized enzymes. nih.govnih.gov

The first committed step in the biosynthesis of the oleanane (B1240867) skeleton is the cyclization of 2,3-oxidosqualene. nih.gov This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net For the oleanane family, the key enzyme is β-amyrin synthase (bAS). nih.govresearchgate.net This enzyme directs the intricate series of ring closures and rearrangements of the 2,3-oxidosqualene substrate to form the pentacyclic scaffold, β-amyrin. nih.govoup.com The activity of specific OSCs is a primary determinant of the structural diversity of triterpenoids in plants, as different OSCs can produce a wide variety of triterpene skeletons from the same precursor. nih.govresearchgate.net In grapevines, for instance, the VvTTPS12 enzyme has been identified as a β-amyrin synthase directly involved in oleanolic acid formation. oup.com

Once the β-amyrin skeleton is formed, it undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). oup.comfrontiersin.org These enzymes are crucial for introducing functional groups onto the triterpene backbone, which is a necessary step for further diversification and the generation of bioactive compounds. frontiersin.orgoup.com The conversion of β-amyrin to oleanolic acid involves a three-step oxidation at the C-28 position of the β-amyrin molecule. researchgate.netfrontiersin.org This reaction sequence is typically catalyzed by a single multifunctional CYP450 enzyme belonging to the CYP716A subfamily. oup.comfrontiersin.orgnih.gov For example, CYP716A12 in Medicago truncatula and CYP716A254 in Anemone flaccida have been shown to perform this C-28 oxidation to yield oleanolic acid. oup.comresearchgate.netnih.gov This oxidation is often considered the first P450-catalyzed modification in the pathway leading to many complex oleananes. nih.govresearchgate.net

Role of Oxidosqualene Cyclases (OSCs)

Enzymatic Acylation and Glycosylation in Triterpenoid Biosynthesis

Following the creation of the oleanolic acid scaffold, further tailoring reactions occur to produce the final diverse array of compounds, including this compound. These modifications, such as acylation and glycosylation, significantly alter the properties of the triterpenoid molecule.

Acylation, the addition of an acyl group, is a key modification in the biosynthesis of many specialized plant metabolites. oup.com This reaction is catalyzed by acyltransferase enzymes. In the specific case of this compound, an acyltransferase is responsible for attaching a p-coumaroyl group to the hydroxyl group at the C-3 position of oleanolic acid. nih.gov This acylation step is critical for the final structure and is presumed to be one of the final modifications in the biosynthetic sequence. nih.govresearchgate.net While the specific enzyme for this reaction in many species remains to be fully characterized, the process is analogous to the acylation of other triterpenes, such as the C-21 acylation of avenacins in oats, which is critical for their biological activity. oup.comnih.gov

Glycosylation, the attachment of sugar moieties, is another prevalent modification in triterpenoid biosynthesis, catalyzed by glycosyltransferases (GTs), often using UDP-sugars as donors. mdpi.comtandfonline.commaxapress.com Although this compound is an acylated rather than glycosylated derivative, glycosylation is a competing and complementary pathway for modifying the oleanolic acid core. This process can enhance the water solubility and bioavailability of triterpenoids. tandfonline.comtandfonline.com For instance, the microbial glycosyltransferase YjiC1 has been shown to glycosylate the 3-OH position of oleanolic acid. tandfonline.comtandfonline.com

Transcriptomic and Metabolomic Approaches in Elucidating Biosynthetic Routes

Identifying the specific genes and enzymes involved in complex biosynthetic pathways like that of this compound is a significant challenge. Modern "omics" technologies have become powerful tools for this purpose. The integration of transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the comprehensive analysis of metabolites) allows researchers to link gene expression patterns with the accumulation of specific compounds. mdpi.comfrontiersin.org

Researchers can perform transcriptome sequencing (RNA-seq) on different plant tissues (e.g., roots, leaves, fruits) to identify all expressed genes. nih.govplos.org Simultaneously, metabolomic analysis, often using techniques like UPLC-MS/MS, is used to profile the secondary metabolites present in the same tissues. mdpi.complos.org By correlating high expression levels of candidate genes (such as those encoding OSCs, CYP450s, and acyltransferases) with high accumulation levels of specific triterpenoids in certain tissues, scientists can pinpoint the most likely genes involved in the biosynthetic pathway. mdpi.comfrontiersin.orgnih.gov This integrated approach has been successfully used to identify functional genes in the triterpene metabolic pathways of numerous plants, including Rosa rugosa and Ganoderma lucidum. mdpi.commdpi.com

Genetic Engineering for Enhanced Triterpenoid Production (Conceptual)

The elucidation of biosynthetic pathways opens the door to enhancing the production of valuable triterpenoids like this compound through genetic engineering. Several conceptual strategies could be employed to increase yields in either native plants or heterologous systems.

Another powerful strategy is the use of heterologous production platforms, such as the yeast Saccharomyces cerevisiae or the plant Nicotiana benthamiana. researchgate.netoup.com These organisms can be engineered to express the entire multi-gene pathway from a plant. This approach has several advantages, including potentially higher yields, simplified extraction and purification, and the ability to bypass the slow growth and complex regulatory networks of the native plant. frontiersin.orgbiorxiv.org To optimize production in a heterologous host, it is often necessary to silence or knock out native competing pathways, such as the ergosterol (B1671047) pathway in yeast, which also consumes the 2,3-oxidosqualene precursor. frontiersin.org

Table of Key Enzymes in Oleanolic Acid Biosynthesis

Enzyme Class Specific Enzyme Example Substrate Product Function in Pathway
Oxidosqualene Cyclase (OSC) β-amyrin synthase (bAS) 2,3-Oxidosqualene β-Amyrin Forms the basic pentacyclic oleanane skeleton. oup.comnih.gov
Cytochrome P450 (CYP450) CYP716A subfamily β-Amyrin Oleanolic Acid Catalyzes the three-step oxidation of the C-28 methyl group. researchgate.netfrontiersin.org

Table of Mentioned Compounds

Compound Name
This compound
2,3,23-trihydroxy-30-nor lean-12,20 (21)-dien-28-oic acid
11,12-O-isopropyfidenesolajiangxin F
2,3-oxidosqualene
3-O-E-p-coumaroyl 2,23-dihydroxyoleanolic acid
3-O-E-p-coumaroyl oleanolic acid
3-O-E-caffeoyl oleanolic acid
2-O-E-p-coumaroyl maslinic acid
2-O-E-caffeoyl maslinic acid
α-amyrin
Amorpha-4,11-diene
Arjunetin
Arjungenin
Arjunglucoside I
Arjunglucoside II
Arjunic acid
Arjunolic acid
Avenacin A-1
Azadirachtin
Betulinic acid
β-amyrin
Botryococcene
Bubonic acid
Corosolic acid
Dammarenediol II
Daturadiol
Epinootkatol
Ergosterol
Erythrodiol
Ganoderic acid
Ginsenoside Rh1
Gypsogenic acid
Hederagenin
JiangxiBaiyingsu I
Lupeol
Maslinic acid
Mogrol
Norarjunolic acid
Oleanolic acid
Oleanolic acid-3-O-xylosyl-glucuronide
Oleanolic aldehyde
Patchoulol
Rosamultin
Septemlobin D
Squalene
Thalianol
Tormentic acid
Ursolic acid

Biological Activities and Mechanistic Elucidation in Vitro and Preclinical Studies

Anti-inflammatory Properties

The potential of 3-O-p-Coumaroyloleanolic acid to mitigate inflammatory responses has been a subject of scientific investigation. Studies have explored its effects on key inflammatory mediators and signaling pathways.

Research has demonstrated that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. dntb.gov.uachemfaces.com In one study, this compound, isolated from the branch bark of Hippophae rhamnoides L., was shown to suppress NO production in this cell line. chemfaces.com The overproduction of NO by macrophages is a key event in the inflammatory process, and its inhibition is a common target for anti-inflammatory agents. mdpi.comnih.gov The inhibitory effect on NO production suggests a potential role for this compound in controlling inflammatory conditions. nih.gov

Compound Cell Line Stimulant Effect Reference
This compoundRAW 264.7LPSInhibition of NO production dntb.gov.uachemfaces.com

The anti-inflammatory effects of compounds like this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. While direct evidence for this specific compound is still emerging, the anti-inflammatory actions of related compounds often involve the downregulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com These effects are frequently mediated through the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response. frontiersin.org The structural component, p-coumaric acid, has been shown to exert anti-inflammatory effects by reducing paw edema and levels of lysosomal enzymes in animal models. nih.gov

Antioxidant Capabilities

This compound possesses notable antioxidant properties, which have been evaluated through various in vitro assays. These capabilities are crucial as oxidative stress is closely linked to inflammation and various chronic diseases.

The antioxidant potential of this compound has been confirmed through radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. chemfaces.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. mdpi.comunair.ac.id The p-coumaric acid moiety of the molecule is a hydroxycinnamic acid, a class of compounds known for their potent antioxidant and radical scavenging activities. nih.gov

Assay Activity Reference
DPPH Radical ScavengingDemonstrated scavenging activity chemfaces.com

By scavenging free radicals, this compound can help protect cells and tissues from oxidative damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com Antioxidants like this compound can mitigate this damage by neutralizing ROS. miloa.eu The p-coumaric acid component has been shown to protect against ischemia-reperfusion injury through its antioxidant and anti-inflammatory effects, which are linked to the reduction of inflammatory markers like TNF-α and IL-1β. revistanefrologia.com The antioxidant capacity of phenolic acids, such as p-coumaric acid, is attributed to their ability to donate electrons to stabilize free radicals. mdpi.com

Radical Scavenging Assays (e.g., DPPH)

Antiviral Effects

While research specifically on the antiviral properties of this compound is limited, its parent compound, oleanolic acid, and its derivatives have shown promising antiviral activities against a range of viruses. nih.gov These activities include inhibiting viral replication and entry into host cells. nih.gov For instance, oleanolic acid has demonstrated inhibitory effects against herpes simplex virus-1 (HSV-1) by targeting the early stages of infection. nih.gov Derivatives of oleanolic acid have also been investigated for their anti-HIV activity. nih.gov The antiviral mechanisms of such compounds can involve the inhibition of viral enzymes crucial for replication, such as reverse transcriptase. mdpi.com

Activity Against Coronaviruses (e.g., HCoV-229E, SARS-CoV-2)

The potential of triterpenoid (B12794562) saponins (B1172615) and their derivatives as antiviral agents has been a subject of scientific investigation. While direct experimental studies on the activity of this compound against specific coronaviruses like Human Coronavirus 229E (HCoV-229E) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) are not extensively detailed in the provided information, related research offers valuable insights.

HCoV-229E is often utilized as an initial model for evaluating antiviral compounds that could have broader applications against other coronaviruses, including the more pathogenic SARS-CoV-2. mdpi.com This is due to the accessibility of HCoV-229E for research in biosafety level 2 laboratories and the sequence identity among the RNA-dependent RNA polymerase (RdRp) of different coronaviruses. mdpi.com The theory is that drugs targeting the viral RdRp of one coronavirus are likely to show efficacy against others. mdpi.com

In the context of SARS-CoV-2, computational simulations have suggested that 3-O-(Z)-coumaroyl oleanolic acid exhibits high binding affinity and stability, indicating it might effectively target the main protease (Mpro) of the virus. researchgate.net However, it is crucial to note that these are in silico predictions, and further in vitro enzymatic and plaque reduction assays are necessary to confirm its antiviral potency. researchgate.net The broader class of triterpenoidal saponins has been reported to inhibit SARS-CoV-2 infection, with some studies focusing on their ability to block the fusion between the viral and host cell membranes, a critical step in viral entry. researchgate.net

Molecular Targets in Viral Replication or Entry (Conceptual)

Conceptually, the antiviral activity of compounds like this compound can be directed at various stages of the viral life cycle. The primary molecular targets for antiviral drugs generally fall into two categories: those that block the interaction between the virus and the host cell, and those that interfere with viral replication once inside the cell. nih.gov

Viral Entry Inhibition: A key strategy for antiviral intervention is to prevent the virus from entering the host cell. nih.gov This can be achieved by targeting viral surface proteins, such as the spike protein of coronaviruses, which are responsible for attaching to host cell receptors. mdpi.com For instance, the spike proteins of SARS-CoV-2 and HCoV-NL63 attach to the ACE2 receptor, while MERS-CoV interacts with DPP4, and HCoV-229E binds to APN. mdpi.com Antiviral agents can act as neutralizing antibodies that block this interaction or as small molecules that interfere with the fusion of the viral and host cell membranes. nih.gov Some saponin-based antiviral agents have been found to inhibit both endosomal and cell surface viral entry pathways by blocking this membrane fusion. researchgate.net

Inhibition of Viral Replication: Once a virus enters a host cell, it utilizes the host's machinery to replicate its genetic material and produce new viral particles. A crucial enzyme in the replication of RNA viruses is the RNA-dependent RNA polymerase (RdRp). nih.govjmb.or.kr This enzyme is a primary target for many antiviral drugs, including the broad-spectrum antiviral remdesivir. mdpi.com The structural similarities in the RdRp across different coronaviruses make it an attractive target for developing pan-coronavirus inhibitors. mdpi.com Other potential targets within the viral replication machinery include proteases, which are essential for processing viral polyproteins into their functional components. researchgate.net

Anticancer and Chemosensitization Potentials

Cytotoxicity in Specific Cancer Cell Lines (e.g., Lung Cancer A549, Leukemia U937)

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells in a dose-dependent manner.

Specifically, a derivative of oleanolic acid, a structurally related pentacyclic triterpenoid, exhibited pronounced dose-dependent cytotoxicity against the human lung cancer cell line A549. nih.gov The cytotoxic potential of various plant extracts containing triterpenoids has also been evaluated against A549 cells, with some showing significant activity. mdpi.comsemanticscholar.orgnih.gov For instance, a caffeic acid ester demonstrated a low IC50 value against A549 cells, indicating potent cytotoxic activity. europeanreview.org

In the context of leukemia, a related compound, 3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA), isolated from Zizyphus jujuba, was found to be cytotoxic to human leukemia U937 cells. nih.gov This compound induced DNA fragmentation, a hallmark of apoptosis, not only in U937 cells but also in other leukemia cell lines such as Molt-4 and Jurkat. nih.gov

Cytotoxicity of Related Compounds in Cancer Cell Lines

Compound/ExtractCell LineCancer TypeObserved EffectReference
Oleanolic acid analogue (OD2)A549Lung CancerDose-dependent cytotoxicity nih.gov
3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA)U937LeukemiaCytotoxicity and DNA fragmentation nih.gov
3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA)Molt-4LeukemiaDNA fragmentation nih.gov
3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA)JurkatLeukemiaDNA fragmentation nih.gov

Induction of Apoptosis Pathways

The anticancer activity of this compound and similar compounds is often mediated through the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a highly regulated process essential for removing damaged or unwanted cells and is characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govplos.org

Studies on the oleanolic acid analogue, OD2, revealed that apoptosis was the primary mode of cell death in A549 lung cancer cells. nih.gov This was confirmed through various assays, including Annexin-V/Propidium Iodide (A-V/PI) staining and TUNEL assays, which detected key apoptotic events. nih.gov Similarly, 3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA) was shown to induce apoptosis in U937 leukemia cells, as evidenced by significant DNA fragmentation, annexin-V binding, and the cleavage of caspase-3. nih.gov

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. frontiersin.org The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins. nih.govfrontiersin.org

Reactive Oxygen Species (ROS) Production

A key mechanism implicated in the induction of apoptosis by various chemical agents is the generation of reactive oxygen species (ROS). nih.govdovepress.com ROS are highly reactive molecules that, at excessive levels, can cause damage to cellular components like proteins, lipids, and DNA, ultimately triggering apoptotic cell death. nih.govmdpi.com

Research on 3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA) has provided evidence for its role in inducing apoptosis through the production of ROS in human leukemia cells. nih.gov The generation of ROS is considered a critical signal that can initiate the apoptotic cascade. nih.gov This process can lead to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria. mdpi.com The link between ROS generation and the activation of caspases, which are key executioners of apoptosis, has also been established. frontiersin.org

Unfolded Protein Response (UPR) Activation

Another significant pathway involved in the apoptotic effects of some triterpenoids is the unfolded protein response (UPR). nih.govmdpi.com The UPR is a cellular stress response that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER). nih.govucsf.edu While the UPR initially aims to restore ER homeostasis and promote cell survival, prolonged or overwhelming ER stress can lead to the activation of apoptotic pathways. nih.govucsf.edu

In the case of 3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA), treatment of U937 leukemia cells led to the upregulation of transcripts associated with the UPR, such as spliced XBP-1 and CHOP. nih.gov This suggests that 3OTPCA induces ER stress, which in turn activates the UPR. The activation of the UPR by 3OTPCA may be due to an increase in intracellular calcium levels, a known trigger of ER stress. nih.gov The UPR can signal for apoptosis through several mechanisms, including the activation of the JNK-mediated apoptotic pathway and the modulation of Bcl-2 family proteins. nih.gov

Mechanisms of Apoptosis Induction

MechanismKey Molecules/EventsCompound StudiedCell LineReference
Reactive Oxygen Species (ROS) ProductionIncreased ROS levels3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA)Human leukemia cells nih.gov
Unfolded Protein Response (UPR) ActivationUpregulation of spliced XBP-1 and CHOP3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA)U937 nih.gov
Apoptosis InductionDNA fragmentation, Annexin-V binding, Caspase-3 cleavage3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA)U937 nih.gov
Apoptosis InductionChromatin condensation, Mitochondrial dysfunctionOleanolic acid analogue (OD2)A549 nih.gov

Overcoming Chemoresistance Mechanisms

The compound this compound has demonstrated potential in overcoming chemoresistance in cancer cells. nih.gov

Research has identified this compound as a novel inhibitor of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and signaling pathways. nih.govmdpi.com The inhibition of Hsp90 can lead to the degradation of these client proteins, thereby sensitizing cancer cells to chemotherapeutic agents. nih.gov Studies have shown that 3-O-(Z)-coumaroyloleanolic acid mimics the antitumor activity of a known Hsp90-specific inhibitor, both when used alone and in combination with conventional chemotherapy drugs like cisplatin (B142131) and doxorubicin (B1662922) in lung cancer cells that overexpress Cks1b, a protein associated with chemoresistance. nih.gov This suggests that the compound's ability to inhibit Hsp90 is a key mechanism in its capacity to overcome resistance to chemotherapy. nih.gov

The Mitogen-Activated Protein Kinase (MEK) pathway, a component of the RAS-RAF-MEK-ERK signaling cascade, is frequently dysregulated in various cancers, contributing to cell proliferation and survival. nih.gov The compound 3-O-(Z)-coumaroyloleanolic acid has been shown to overcome chemoresistance in lung cancer by inhibiting the MEK pathway. nih.gov This inhibition is particularly relevant in the context of Cks1b-induced chemoresistance. nih.gov The aberrant activation of the RAS-RAF-MEK-ERK pathway is a known driver of tumor growth and resistance to therapy. nih.gov By targeting and modulating the MEK pathway, this compound can disrupt these pro-survival signals and restore sensitivity to chemotherapeutic agents. nih.gov

Inhibition of Heat Shock Protein 90 (Hsp90)

Effects on Cell Cycle Progression

The cell cycle is a fundamental process that governs cell division and proliferation. khanacademy.org It is tightly regulated by a series of checkpoints and key proteins. mdpi.comelifesciences.org Dysregulation of the cell cycle is a hallmark of cancer. Research indicates that 3-O-(Z)-coumaroyloleanolic acid can influence cell cycle progression. nih.gov The compound has been observed to affect the expression of proteins that are critical for cell cycle control. nih.gov This modulation can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. The ability to interfere with the cell cycle is a significant aspect of the anti-tumor properties of this compound.

Influence on Plant Nutritional Properties (e.g., in grafted eggplants)

Grafting is a horticultural technique used to improve plant characteristics, including fruit quality and nutrient content. mdpi.com Studies on grafted eggplants have revealed that the choice of rootstock can significantly impact the accumulation of bioactive compounds in the fruit. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Pharmacophores for Biological Activity

The biological activity of 3-O-p-Coumaroyloleanolic acid is determined by the specific arrangement of its steric and electronic features, which together form its pharmacophore. A pharmacophore is an abstract concept representing the essential molecular interaction capacities of a group of compounds with their biological target. qmul.ac.uk For this compound, the key pharmacophoric features are derived from both its pentacyclic triterpenoid (B12794562) core (oleanolic acid) and the esterified p-coumaroyl group.

Pharmacophore modeling, a computational technique, helps identify these crucial features. nih.govmdpi.com Structure-based pharmacophore modeling analyzes the chemical features of a target's active site to define the necessary ligand characteristics. dovepress.com This approach can identify key interaction points, such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings, that a molecule like this compound must possess to bind effectively and elicit a biological response. dovepress.comnih.gov

Role of the p-Coumaroyl Moiety in Efficacy

The p-coumaroyl moiety, an esterified derivative of cinnamic acid, plays a crucial role in the efficacy of the parent compound. foodb.ca Its presence significantly enhances the biological, particularly antioxidant, activities of the molecule it is attached to. The specific contribution of this moiety has been elucidated by comparing glycosides with and without the p-coumaroyl group. nih.govmdpi.com

A key study compared the antioxidant effects of tiliroside (B191647) (kaempferol-3-O-β-D-(6′′-O-p-coumaroyl)-glucopyranoside) with astragalin (B1665802) (kaempferol-3-O-β-D-glucopyranoside). mdpi.comresearchgate.net The only structural difference between these two compounds is the p-coumaroyl group on tiliroside. researchgate.net Across multiple antioxidant assays, tiliroside consistently demonstrated superior activity, as evidenced by its lower IC₅₀ values. nih.govmdpi.com This suggests that the p-coumaroyl moiety is directly responsible for the enhanced efficacy. mdpi.com

The enhancement is attributed to several mechanisms. The p-coumaroyl group improves the molecule's ability to participate in electron-transfer and hydrogen-atom-transfer pathways, which are central to neutralizing free radicals. nih.govresearchgate.net Furthermore, it increases the molecule's capacity for iron chelation, another important antioxidant mechanism. nih.govmdpi.com Therefore, the p-coumaroylation at the C-3 position of the oleanolic acid core is a critical factor in the heightened biological efficacy of this compound. nih.gov

Table 1: Comparison of Antioxidant Activity (IC₅₀ values in µg/mL) of Astragalin and Tiliroside, Highlighting the Effect of the p-Coumaroyl Moiety. mdpi.com
AssayAstragalin (Without p-Coumaroyl Moiety)Tiliroside (With p-Coumaroyl Moiety)
DPPH• Scavenging15.70 ± 0.109.80 ± 0.12
ABTS•⁺ Scavenging10.30 ± 0.215.40 ± 0.06
•O₂⁻ Scavenging12.60 ± 0.357.30 ± 0.11
Ferric Ion Reducing Antioxidant Power (FRAP)19.80 ± 0.4110.20 ± 0.15

Impact of Oleanolic Acid Core Modifications on Biological Effects

The oleanolic acid core is a versatile scaffold for structural modification, and changes to this core can lead to significant alterations in biological effects. nih.govresearchgate.net Research into the structure-activity relationships (SAR) of oleanolic acid derivatives has provided a comprehensive understanding of how specific modifications influence their pharmacological profiles. nih.govresearchgate.net

Modifications are typically targeted at three main positions: the C-3 hydroxyl group, the C-12 to C-13 double bond, and the C-28 carboxyl group. mdpi.comresearchgate.net

C-3 Position: The 3β-hydroxyl group is a common site for esterification, as seen in this compound. Introducing different moieties at this position can fine-tune the compound's activity. For example, creating indole (B1671886) derivatives at this position has been shown to enhance anti-hyaluronidase activity. nih.gov

C-28 Position: The carboxyl group at C-28 is another critical site. Modifications at this position, such as the formation of amides or esters, have been associated with enhanced anticancer activity. researchgate.net For instance, certain nitric oxide (NO)-releasing derivatives of oleanolic acid have shown potent and selective cytotoxicity against colon cancer cells. researchgate.net

Other Modifications: Changes to the pentacyclic rings themselves can also impact efficacy. For example, introducing an enone functional group can switch on antioxidant enzyme induction pathways. mdpi.com The synthesis of various analogues through chemical and enzymatic methods aims to produce more potent biological agents with improved pharmaceutical properties. researchgate.net

These findings demonstrate that the biological profile of oleanolic acid derivatives can be systematically optimized by targeted chemical modifications to the core structure. nih.govnih.gov

Table 2: Summary of Oleanolic Acid Core Modifications and Their Reported Biological Effects.
Modification SiteType of ModificationResulting Biological EffectReference
C-28 Carboxyl GroupCreation of Nitric Oxide (NO)-releasing derivativesEnhanced and selective anti-colon cancer activity researchgate.net
C-3 Hydroxyl GroupInduction of indole moietiesEnhanced anti-hyaluronidase activity nih.gov
C-28 Carboxyl GroupGeneral structural modificationsAssociated with enhanced anticancer activity researchgate.net
C-12-C-13 Olefinic BondDerivatization to an enoneActivation of antioxidant enzyme induction pathways mdpi.com

Computational Modeling and In Silico Approaches for Activity Prediction

Computational modeling and in silico methods are indispensable tools for predicting the biological activity of compounds like this compound and for guiding the design of new, more potent derivatives. mdpi.com These approaches, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, correlate the chemical structure of compounds with their biological activities using mathematical models. mdpi.comnih.gov

Three-dimensional QSAR (3D-QSAR) is a powerful method that analyzes the quantitative relationship between the biological activity of a set of compounds and their spatial properties. qmul.ac.uk In a typical 3D-QSAR study, the chemical structures of a series of molecules are computationally optimized and aligned. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to build a statistical model that can predict the activity of new compounds. researchgate.net These models provide contour maps that visualize which steric and electrostatic fields around the molecule are favorable or unfavorable for activity, offering crucial insights for rational drug design. researchgate.net

Molecular docking is another vital computational tool that predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net This method helps to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the receptor. frontiersin.orgnih.gov For instance, docking studies with oleanolic acid derivatives have revealed how they bind to enzymes like hyaluronidase, altering the protein's secondary structure and reducing its activity. nih.gov By combining virtual screening, pharmacophore filtering, and molecular docking, potential hit compounds against specific targets can be identified from large databases, reducing the time and cost associated with experimental screening. nih.govfrontiersin.org Studies on the cytotoxic constituents of Elaeagnus oldhamii have identified compounds like 3-O-(E)-coumaroyl oleanolic acid and evaluated their cytotoxic activity, providing valuable data for building and validating such computational models. researchgate.net

Research Perspectives and Future Directions

Exploration of Novel Analogues and Derivatives for Enhanced Bioactivity

To improve the therapeutic properties of 3-O-p-coumaroyloleanolic acid, researchers are actively engaged in creating and testing new analogues and derivatives. This involves chemically modifying the original molecule to enhance its effectiveness, selectivity, and pharmacological profile.

Key strategies in this area include:

Modifications at the C-3 and C-28 positions: The hydroxyl group at C-3 and the carboxyl group at C-28 of the oleanolic acid backbone are primary targets for chemical modification. nih.gov For instance, the synthesis of various ester and amide derivatives at these positions has been a common approach to alter the compound's polarity and, consequently, its ability to cross cell membranes and interact with biological targets. nih.govnih.gov

Alterations to the coumaroyl group: The p-coumaroyl moiety attached at the C-3 position is also a focal point for modification. Researchers are investigating how changes to this part of the molecule, such as altering the substituents on the aromatic ring, affect its biological activity. sinica.edu.tw

Introduction of different functional groups: The introduction of new functional groups, such as halogens, nitrogen-containing moieties, or different acyl groups, is being explored to create derivatives with novel or enhanced bioactivities. researchgate.netmdpi.com For example, the synthesis of nitrogen-containing derivatives of oleanolic acid has been pursued to evaluate their cytotoxic effects on cancer cells. researchgate.net

Structure-Activity Relationship (SAR) studies: A crucial aspect of this research is the systematic study of how specific structural features of the molecule relate to its biological activity. sinica.edu.twresearchgate.netconicet.gov.ar By comparing the bioactivity of a series of related compounds, researchers can identify the key structural components responsible for their therapeutic effects. sinica.edu.twscielo.br This knowledge is invaluable for the rational design of more potent and selective analogues. For example, studies have shown that the presence of a cinnamoyl substituent can be found in oleanane (B1240867) and ursane (B1242777) type triterpenoids that exhibit antitumor activity. sinica.edu.tw

Table 1: Examples of Synthetic Derivatives of Oleanolic Acid and Their Investigated Bioactivities

Derivative TypeModification Site(s)Investigated BioactivityReference(s)
Ester DerivativesC-28Cytotoxicity nih.gov
Amide DerivativesC-28VEGF promoter i-motif binding nih.gov
Hydrazone DerivativesC-3Cytotoxicity researchgate.net
Glycoside DerivativesC-3Anti-bone resorption researchgate.net
Carbamate DerivativesC-3Anticancer nih.gov

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deeper understanding of how this compound exerts its effects at the molecular and cellular levels is critical for its development as a therapeutic agent. Future research will focus on elucidating its precise mechanisms of action, identifying its molecular targets, and mapping the signaling pathways it modulates.

Key areas of investigation include:

Target Identification: A primary goal is to identify the specific proteins, enzymes, or receptors that this compound directly interacts with to produce its biological effects. Techniques such as affinity chromatography and computational docking studies are being employed to pinpoint these molecular targets. researchgate.net

Signaling Pathway Analysis: Research is underway to map the intracellular signaling pathways that are affected by this compound. nih.govnih.gov For instance, oleanolic acid and its derivatives have been shown to modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways. nih.gov Future studies will aim to provide a more detailed picture of how this compound influences these and other cellular communication networks.

Mitochondrial Effects: The impact of this compound on mitochondrial function is another area of growing interest. Mitochondria play a central role in cellular metabolism and apoptosis (programmed cell death), and understanding how this compound affects these processes could reveal important aspects of its therapeutic potential.

Anti-angiogenesis Mechanisms: The compound's ability to inhibit the formation of new blood vessels (angiogenesis), a process crucial for tumor growth, is a significant area of research. Future studies will delve deeper into the molecular mechanisms underlying this anti-angiogenic activity.

Development of Sustainable Production Methods

Currently, this compound is primarily obtained through extraction from plant sources. mdpi.com However, this method can be limited by factors such as plant availability, geographical location, and seasonal variations. mdpi.com To ensure a stable and environmentally friendly supply for research and potential commercialization, the development of sustainable production methods is a high priority.

Promising approaches include:

Plant Cell and Tissue Culture: Cultivating plant cells or tissues in a controlled laboratory environment offers a renewable and consistent source of the compound, independent of traditional agriculture.

Metabolic Engineering in Microorganisms: Genetically engineering microorganisms like yeast or bacteria to produce this compound is a highly promising strategy. researchgate.netnih.gov This involves introducing the necessary genes from the plant's biosynthetic pathway into the microorganism, effectively turning it into a "cell factory" for the compound. researchgate.netnih.gov The development of metabolically engineered Yarrowia lipolytica for the production of omega-3 fatty acids serves as a successful example of this approach. nih.gov

Biocatalysis and Biotransformation: Utilizing isolated enzymes or whole microbial cells to perform specific chemical conversions is another avenue being explored. mdpi.comacs.org This can involve the transformation of more abundant precursor molecules into this compound or its derivatives. The biotransformation of oleanane and ursane triterpenoids using fungi and bacteria has been shown to yield derivatives with various biological activities. mdpi.com

Optimization of Extraction and Purification: Improving the efficiency and sustainability of extracting and purifying the compound from natural sources is also an important area of research. This includes the development of greener extraction solvents and more efficient purification techniques.

Integration of Multi-Omics Technologies for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, researchers are increasingly turning to multi-omics approaches. nih.govthermofisher.com This involves integrating data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of how the compound impacts a biological system. nih.govthermofisher.com

Key applications of multi-omics in this context include:

Transcriptomics: Analyzing how this compound affects gene expression can reveal which genes and cellular pathways are activated or suppressed in response to the compound. nih.govfrontiersin.org

Proteomics: Studying the changes in protein levels and modifications following treatment with the compound can help identify its direct and indirect targets and the cellular processes it influences. premierscience.com

Metabolomics: Examining the metabolic profile of cells or organisms treated with this compound can provide insights into its effects on metabolism and identify biomarkers of its activity. nih.govmdpi.com

Integrated Analysis: The true power of this approach lies in integrating the data from these different omics levels. mdpi.com This can reveal complex interactions and regulatory networks that would be missed by studying each level in isolation, leading to a more complete understanding of the compound's mechanism of action. thermofisher.com

Comparative Studies with Related Oleanane-Type Triterpenoids

This compound belongs to the large and diverse family of oleanane-type triterpenoids. naturalproducts.net Many of these related compounds, such as oleanolic acid and its various glycosides, also exhibit interesting biological activities. mdpi.comfrontiersin.orgnih.govresearchgate.net Comparative studies are essential to understand the unique properties of this compound and to identify the structural features that contribute to its specific bioactivities.

Areas for comparative research include:

Bioactivity Profiling: Systematically comparing the biological activities of this compound with those of other oleanane triterpenoids, such as oleanolic acid, ursolic acid, and their derivatives, across a range of assays. sinica.edu.tw This can help to identify which compound is most potent for a particular therapeutic application.

Structure-Activity Relationship (SAR) Analysis: By comparing the structures and activities of a series of related oleanane triterpenoids, researchers can gain a deeper understanding of how specific structural modifications influence their biological effects. sinica.edu.tw For example, comparing the activity of this compound with that of oleanolic acid can highlight the importance of the p-coumaroyl group for a particular bioactivity.

Mechanistic Comparisons: Investigating whether related oleanane triterpenoids share similar mechanisms of action or if they act through distinct molecular pathways. This can provide valuable insights into the specific roles of different structural features.

Pharmacokinetic and Pharmacodynamic Comparisons: Evaluating and comparing the absorption, distribution, metabolism, and excretion (ADME) properties of different oleanane triterpenoids. This information is crucial for selecting the most promising candidates for further drug development.

Q & A

Basic Research Questions

Q. How is 3-O-p-Coumaroyloleanolic Acid identified and characterized in plant extracts?

  • Methodology : Use High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise identification. Reference standards (e.g., CAS 151334-06-4) are critical for calibration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like the coumaroyl ester linkage and oleanolic acid backbone .
  • Key Parameters : Retention time, molecular ion peaks ([M+H]⁺ at m/z 603.4), and fragmentation patterns in LC-MS; chemical shifts in NMR (e.g., δ 7.4–6.8 ppm for coumaroyl aromatic protons) .

Q. What are standard protocols for synthesizing this compound?

  • Synthesis Route : Esterification of oleanolic acid with p-coumaroyl chloride under basic conditions (e.g., pyridine/DMF). Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
  • Quality Control : Monitor reaction progress using thin-layer chromatography (TLC). Validate purity (>98%) via HPLC with UV detection at 280 nm (coumaroyl absorbance) .

Q. How is this compound extracted and purified from natural sources?

  • Extraction : Use 70% methanol or ethanol for plant material (e.g., Crataegus spp.), followed by solvent partitioning (ethyl acetate/water).
  • Purification : Employ preparative HPLC or centrifugal partition chromatography (CPC) to isolate the compound from co-eluting triterpenoids .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., ACAT inhibition vs. apoptosis induction)?

  • Approach :

  • Validate assay conditions (e.g., ACAT inhibition assays using microsomal fractions vs. cell-based apoptosis assays).
  • Use orthogonal methods (e.g., siRNA knockdown to confirm target specificity).
  • Control for compound stability (e.g., test degradation in cell culture media via LC-MS) .
    • Data Interpretation : Distinguish direct enzyme inhibition from downstream effects (e.g., mitochondrial pathway activation in apoptosis) .

Q. How can researchers optimize in vitro assays to study its mechanism of action in cancer models?

  • Protocol Design :

  • Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HepG2, MCF-7) with cytotoxicity controls (MTT assay).
  • Measure apoptotic markers (caspase-3/7 activity, Bax/Bcl-2 ratio via Western blot) .
  • Combine with metabolomics to track triterpenoid-induced lipidomic changes .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Challenges : Co-elution with isomers (e.g., 3-O-cis-coumaroyloleanolic acid) and matrix interference in plant extracts.
  • Solutions : Use ultra-HPLC (UHPLC) with tandem MS (MRM mode) for higher resolution. Employ deuterated internal standards to correct for ion suppression .

Methodological Notes

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • Safety : Follow lab safety protocols for triterpenoid handling (e.g., wear gloves, avoid inhalation; see OSHA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.